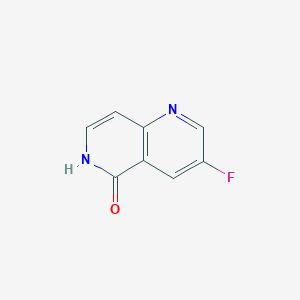

3-Fluoro-1,6-naphthyridin-5(6H)-one

Description

3-Fluoro-1,6-naphthyridin-5(6H)-one is a fluorinated naphthyridine derivative characterized by a bicyclic aromatic core with a ketone group at position 5 and a fluorine substituent at position 3. This compound has garnered significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of MET kinase inhibitors, such as AMG 337, which exhibits potent antitumor activity . Its structural features, including the electron-withdrawing fluorine atom and planar aromatic system, enhance binding affinity to biological targets while improving metabolic stability .

Propriétés

Formule moléculaire |

C8H5FN2O |

|---|---|

Poids moléculaire |

164.14 g/mol |

Nom IUPAC |

3-fluoro-6H-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C8H5FN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12) |

Clé InChI |

OTHNUJCZDKFHEU-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC(=O)C2=C1N=CC(=C2)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

3-Bromo-1,6-naphthyridin-5(6H)-one

- Structure : Bromine replaces fluorine at position 3.

- Synthesis : Direct halogenation via bromine or brominating agents under basic conditions .

- Applications : Primarily used as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity. Lacks reported biological activity, unlike its fluoro counterpart .

- Safety : Classified as hazardous due to bromine’s toxicity; requires stringent handling .

8-Iodo-1,6-naphthyridin-5(6H)-one

- Structure : Iodine at position 6.

- Synthesis: Achieved via iodination of the parent naphthyridinone under alkaline conditions .

Key Comparison

| Property | 3-Fluoro Derivative | 3-Bromo Derivative | 8-Iodo Derivative |

|---|---|---|---|

| Electrophilicity | Moderate (C-F bond) | High (C-Br bond) | Low (C-I bond) |

| Biological Activity | MET inhibition (IC₅₀ < 1 nM) | None reported | None reported |

| Synthetic Utility | Drug intermediate | Cross-coupling substrate | Imaging probe candidate |

| Safety | Low toxicity | High toxicity | Moderate toxicity |

Alkoxy-Substituted Derivatives

3-Methoxy-1,6-naphthyridin-5(6H)-one

2-((3-Fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

- Structure: Fluorophenoxymethyl ether at position 2; partial saturation in the bicyclic core.

- Activity : Demonstrates moderate kinase inhibition but lower potency than AMG 337 .

- Synthesis: Achieved via SNAr reactions of chlorinated precursors with fluorophenoxy alcohols .

Amino-Substituted Derivatives

3-Amino-1,6-naphthyridin-5(6H)-one

- Structure: Amino group at position 3.

- Synthesis : Condensation of β-dicarbonyl compounds with amines .

- Applications : Serves as a precursor for heterocyclic expansions but lacks direct therapeutic relevance .

Partially Saturated Derivatives

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

- Structure : Saturated C7–C8 bond.

- Synthesis : Hydrogenation of the parent compound or via cyclization of pyridine precursors .

- Activity : Reduced planarity diminishes target binding; primarily used for scaffold diversification .

Research Findings and Trends

- Fluoro vs. Bromo/Iodo : Fluorine’s electronegativity and small atomic radius optimize target interactions and pharmacokinetics, making 3-fluoro derivatives superior in drug development .

- Alkoxy Limitations: Methoxy groups introduce metabolic liabilities, whereas fluorophenoxy ethers balance lipophilicity and stability .

- Saturation Impact : Partial saturation (e.g., dihydro derivatives) reduces aromaticity, often lowering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.